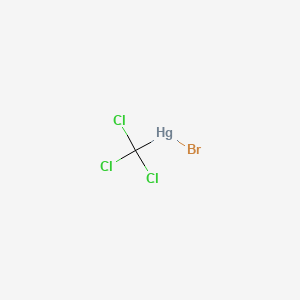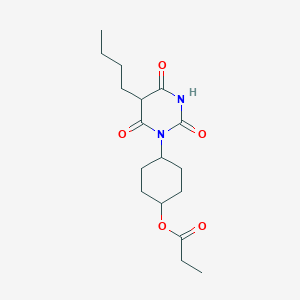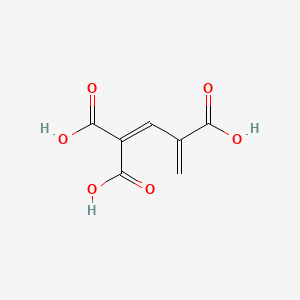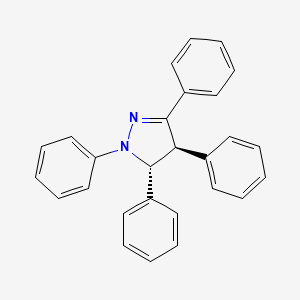
1,3,4,5-Tetraphenyl-2-pyrazoline, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- can be synthesized through several methods. One common approach involves the condensation of chalcone derivatives with hydrazine hydrate. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or ethanol. The reaction yields the desired pyrazoline derivative with high efficiency .
Another method involves the use of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This cyclocondensation reaction is catalyzed by vitamin B1 and proceeds with high yields .
Industrial Production Methods
Industrial production of 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different pyrazoline derivatives.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which have diverse applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with specific enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in inflammation and pain pathways, thereby exerting its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4,5-Tetraphenyl-2-pyrazoline, cis-
- 1,3,4,5-Tetraphenyl-2-pyrazole
- 1,3,4,5-Tetraphenyl-2-pyrazolidine
Uniqueness
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- is unique due to its specific trans-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
17679-73-1 |
|---|---|
Formule moléculaire |
C27H22N2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(3R,4S)-2,3,4,5-tetraphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C27H22N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28-29(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25,27H/t25-,27+/m1/s1 |
Clé InChI |
PAIKLRCZBDBOTL-VPUSJEBWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H](N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






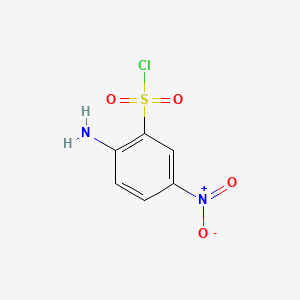

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

